2-Furanyl-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]methanone
Overview
Description
Scientific Research Applications
Antimicrobial Activity
- Pyridine Derivatives Synthesis : A study by Patel, Agravat, and Shaikh (2011) explored the synthesis of pyridine derivatives, including compounds related to 2-Furanyl-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]methanone. These compounds showed variable and modest activity against certain strains of bacteria and fungi, highlighting their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antipsychotic Potential
- Butyrophenones for Dopamine and Serotonin Receptors : Research by Raviña et al. (2000) involved synthesizing and evaluating a series of butyrophenones, similar in structure to the subject compound. These were investigated for their affinity for dopamine and serotonin receptors, with potential antipsychotic applications (Raviña et al., 2000).
Enzyme Inhibitory Activity
- In Silico Study of Derivatives : Hussain et al. (2017) conducted an in silico study of derivatives closely related to 2-Furanyl-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]methanone. These compounds demonstrated good enzyme inhibitory activity, with some showing excellent inhibitory effects against acetyl- and butyrylcholinesterase (Hussain et al., 2017).
Antagonistic Properties for Receptors
- Piperazine Derivatives and Parkinson's Disease : A study by Vu et al. (2004) on piperazine derivatives of a structurally similar compound revealed potent and selective antagonistic properties for adenosine A2a receptors. These compounds showed oral activity in rodent models of Parkinson's disease (Vu et al., 2004).
Capillary Electrophoresis Application
- Analytical Separation of Related Substances : A study by Ye et al. (2012) utilized nonaqueous capillary electrophoresis for the separation of imatinib mesylate and related substances, indicating the potential of similar compounds in analytical chemistry applications (Ye et al., 2012).
Future Directions
Given the limited information available about this compound, future research could focus on determining its synthesis process, molecular structure, chemical reactivity, mechanism of action, physical and chemical properties, and safety and hazards. This would require a combination of experimental work and computational modeling .
properties
IUPAC Name |
furan-2-yl-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-13-21-18(17-14-5-2-3-7-16(14)27-19(17)22-13)23-8-10-24(11-9-23)20(25)15-6-4-12-26-15/h4,6,12H,2-3,5,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPDARVUXXOYAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CCN(CC4)C(=O)C5=CC=CO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furanyl-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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